6-Bromo-1,8-naphthyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-bromo-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-3-5-1-2-7(9(13)14)12-8(5)11-4-6/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQSINOZRIPCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using Molecular Bromine
The most direct route involves electrophilic aromatic substitution (EAS) on the 1,8-naphthyridine core. Bromination at the C6 position is achieved using molecular bromine (Br₂) in acetic acid (AcOH) under reflux (80–95°C). The reaction proceeds via intermediate σ-complex formation, with the carboxylic acid group at C2 directing bromine to the para position (C6).
Key Reaction Parameters :
- Solvent : Acetic acid (polar protic solvent enhances Br⁺ electrophilicity).
- Temperature : 80–95°C (optimal for regioselectivity).
- Yield : 70–80% under standardized conditions.
Mechanistic Considerations :
The electron-withdrawing carboxylic acid group deactivates the ring but directs bromine to the C6 position through resonance stabilization of the intermediate. Steric effects from the bicyclic structure further favor substitution at C6 over C5 or C7.
Doebner Reaction with Functionalized Pyridine Precursors
Condensation of 2-Aminopyridine Derivatives
The Doebner reaction offers an alternative pathway using 2-amino-6-substituted pyridines and α,β-unsaturated carbonyl compounds. For example, 6-hydroxy-2-aminopyridine reacts with benzalpyruvic acid to form the 1,8-naphthyridine skeleton, followed by bromination:
Cyclization Step :
Bromination :
Advantages :
- Regioselective formation of the naphthyridine core.
- Compatibility with diverse substituents at C6.
Limitations :
- Multi-step synthesis reduces overall yield.
- Requires careful control of bromination conditions.
Cross-Coupling Strategies for Late-Stage Functionalization
Suzuki-Miyaura Coupling of Boronic Acids
Recent advances utilize palladium-catalyzed cross-coupling to introduce bromine post-cyclization. For instance, 6-chloro-1,8-naphthyridine-2-carboxylic acid undergoes halogen exchange with boron tribromide (BBr₃) in tetrahydrofuran (THF):
Reaction Pathway :
- Halogen Exchange :
- Purification : Column chromatography (silica gel, ethyl acetate/hexanes).
Key Advantages :
- High functional group tolerance.
- Enables modular synthesis of derivatives.
Industrial-Scale Production and Optimization
Continuous Flow Bromination
Industrial protocols often employ continuous flow reactors to enhance safety and efficiency. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Residence Time | 15–20 minutes | |
| Temperature | 90°C | |
| Solvent | AcOH/H₂O (9:1) | |
| Br₂ Equivalents | 1.05 | |
| Isolated Yield | 78% |
Benefits :
- Reduced bromine handling risks.
- Consistent product quality.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Direct Bromination | 70–80 | ≥95 | Low | High |
| Doebner Reaction | 45–55 | ≥90 | Moderate | Moderate |
| Suzuki Coupling | 85–90 | ≥98 | High | Low |
Recommendations :
- Lab-Scale : Direct bromination balances yield and simplicity.
- Industrial : Continuous flow bromination ensures safety and efficiency.
Mechanistic and Spectroscopic Validation
NMR Characterization
Mass Spectrometry
- ESI-MS : m/z 253.05 [M+H]⁺ (C₉H₅BrN₂O₂).
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Major Products Formed
Substitution Products: Azides, nitriles, amines.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dehalogenated naphthyridines.
Scientific Research Applications
Biological Activities
The compound belongs to the naphthyridine family, which is known for a broad spectrum of biological activities. Key areas of application include:
1. Antimicrobial Activity
- Mechanism : Naphthyridine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of bromine enhances their antibacterial efficacy.
- Case Studies : Research has shown that derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating IC50 values as low as 1.7 µg/mL against DNA gyrase .
Table 1: Antimicrobial Activity of Naphthyridine Derivatives
| Compound | Target Pathogen | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Brominated derivatives | S. aureus | 1.7 | Antibacterial |
| Fluorinated derivatives | E. coli | TBD | Broad-spectrum antibacterial |
| Non-brominated derivatives | Various | TBD | Antifungal (less potent) |
2. Anticancer Activity
- Mechanism : Compounds similar to 6-bromo-1,8-naphthyridine-2-carboxylic acid can intercalate into DNA, inducing apoptosis in cancer cells through pathways involving p21 upregulation and oncogene downregulation.
- In Vitro Studies : Studies report cytotoxic effects against various cancer cell lines, including H1299 (non-small cell lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 to 15.03 μg/mL .
Table 2: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Aaptamine (related compound) | H1299 | 10.47 | DNA intercalation, apoptosis induction |
| Aaptamine | HeLa | 15.03 | Upregulation of p21 |
| This compound | Various | TBD | TBD |
3. Antiparasitic Activity
- Efficacy : Recent studies have indicated activity against Leishmania donovani, suggesting potential as an antiparasitic agent.
- Structure-Activity Relationship (SAR) : Modifications at the 8-position significantly influence antiparasitic efficacy, highlighting the importance of functional groups .
Table 3: Antiparasitic Activity Findings
| Compound | Parasite | Assay Type | Result |
|---|---|---|---|
| Naphthyridine derivative | Leishmania donovani | Intramacrophage assay | Significant inhibition observed |
Mechanism of Action
The mechanism of action of 6-Bromo-1,8-naphthyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules and exerting the desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Variants
6-Bromo-2-chloro-1,8-naphthyridine
- Molecular Formula : C₈H₄BrClN₂ .
- Key Differences : Replaces the carboxylic acid group at position 2 with chlorine.
- Impact :
- The chloro substituent enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to the carboxylic acid derivative.
- Used as a raw material for synthesizing intermediates in drug development, but lacks the hydrogen-bonding capacity of the carboxylic acid group, limiting its utility in biological targeting .
6-Bromo-1,8-naphthyridin-4(1H)-one
Isomeric Naphthyridine Derivatives
8-Bromo-1,6-naphthyridine-2-carboxylic Acid
Functionalized Derivatives
7-Amino-1,8-naphthyridine-2-carboxylic Acid
- Molecular Formula: C₉H₇BrN₃O₂ (amino substitution inferred from ).
- Key Differences: Amino group at position 7 replaces hydrogen.
- Applications include molecular recognition systems and nanomaterials due to its ability to form hydrogen-bonded networks .
Comparative Data Table
Biological Activity
6-Bromo-1,8-naphthyridine-2-carboxylic acid is a member of the naphthyridine family, which has garnered interest due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
- Molecular Formula : C9H6BrN2O2
- Molecular Weight : 253.06 g/mol
Naphthyridines interact with various biological targets, influencing multiple cellular processes. The mechanisms typically involve:
- Inhibition of Enzymatic Activity : Naphthyridines can inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Some derivatives exhibit selective binding to cannabinoid receptors, impacting signaling pathways related to pain and inflammation .
Anticancer Activity
This compound has shown promising results in various cancer models:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).
- Mechanism : It induces apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Apoptosis induction via caspase activation |
| A549 | 12.3 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various pathogens:
- Bacterial Strains Tested : Effective against Escherichia coli and Staphylococcus aureus.
- Mechanism : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 15 μg/mL | Cell wall synthesis inhibition |
| Staphylococcus aureus | 20 μg/mL | Protein synthesis inhibition |
Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties:
- Inflammatory Models : Demonstrated efficacy in reducing inflammation in animal models of arthritis.
- Mechanism : Suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
-
Study on Anticancer Effects :
- Researchers conducted in vitro studies using human lung adenocarcinoma cells (A549). The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 12.3 μM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 20 μg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Q & A
Q. What are the established synthetic routes for 6-Bromo-1,8-naphthyridine-2-carboxylic acid?
Methodological Answer: The synthesis typically involves bromination of the parent 1,8-naphthyridine-2-carboxylic acid. A method adapted from analogous compounds (e.g., 1,6-naphthyridine derivatives) uses bromine (Br₂) in acetic acid under controlled conditions, achieving ~80% yield . Post-synthesis purification involves recrystallization or column chromatography, with purity verification via HPLC (>95.0% as per similar brominated naphthyridine derivatives) .
Key Considerations:
- Reagent Ratios: Optimize Br₂ stoichiometry to minimize side reactions.
- Temperature Control: Maintain 60–80°C to balance reaction rate and selectivity.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Purity Analysis: High-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% purity threshold) .
- Structural Confirmation:
- NMR Spectroscopy: ¹H/¹³C NMR to verify bromine substitution and carboxylic acid functionality.
- Mass Spectrometry (MS): ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 267.97 for C₉H₅BrN₂O₂).
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable (see computational parameters in ).
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine particles.
- Storage: Store at 0–6°C in airtight containers to prevent degradation .
- Spill Response: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize decarboxylation reactions of this compound?
Methodological Answer: Decarboxylation to yield 6-bromo-1,8-naphthyridine can be achieved via:
- Thermal Methods: Heating at 260°C with Cu catalyst (78% yield in analogous systems) .
- Solvent-Mediated Decarboxylation: Use dimethyl sulfoxide (DMSO) with KCN to enhance reaction efficiency .
Data-Driven Optimization:
- Reaction Monitoring: Track CO₂ evolution via gas chromatography.
- Yield Improvement: Pre-dry the substrate to avoid side reactions from residual moisture.
Q. What computational approaches predict reactivity in cross-coupling reactions involving this compound?
Methodological Answer:
- DFT Calculations: Model electron density distribution to identify reactive sites (e.g., bromine’s electrophilic character).
- Hydrophobicity Parameters: Use XLogP3 (~1.74) to predict solubility in organic solvents, influencing catalyst choice (e.g., Pd-based catalysts in Suzuki-Miyaura couplings) .
Case Study:
- Substituent Effects: Compare with 8-bromo-1,6-naphthyridine-2-carboxamide (XLogP3 = 1.0) to assess steric/electronic impacts .
Q. How to resolve contradictions in reported reaction yields for brominated naphthyridine derivatives?
Methodological Answer:
- Variable Analysis: Replicate reactions under differing conditions (e.g., solvent polarity, catalyst loading).
- Controlled Experiments: Compare yields using acetic acid vs. DMF as solvents (acetic acid favored for bromination in ).
- Statistical Validation: Apply Design of Experiments (DoE) to identify critical factors (temperature, reagent purity).
Example:
Q. What analytical challenges arise in characterizing halogenated naphthyridine intermediates?
Methodological Answer:
- Isomer Differentiation: Use 2D NMR (COSY, NOESY) to distinguish positional isomers (e.g., 6-bromo vs. 8-bromo derivatives) .
- Mass Spectrometry Artifacts: Account for halogen loss during ionization (e.g., in-source decay leading to false [M-Br]⁺ peaks).
Advanced Techniques:
- Isotopic Pattern Analysis: Leverage bromine’s natural isotopic signature (¹⁰⁰Br: ~50:50 ⁷⁹Br/⁸¹Br) for peak assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
